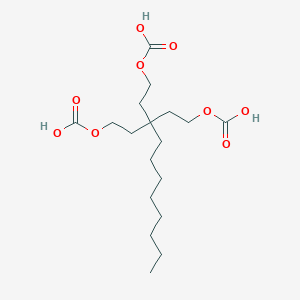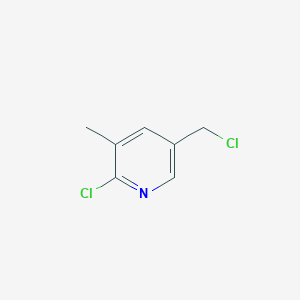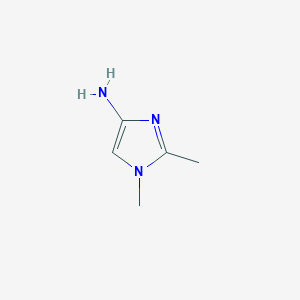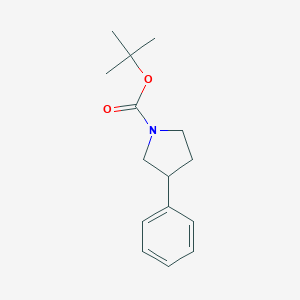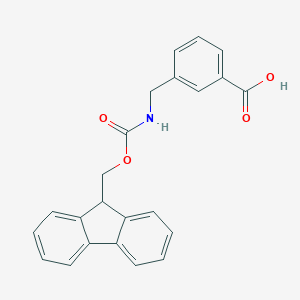
Fmoc-3-AMB-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid” is a compound with the molecular formula C23H19NO4 . It is also known by other names such as fmoc-3-amb-oh, fmoc-3-aminomethylbenzoic acid, and 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic Acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C23H19NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) . This represents the connectivity of atoms within the molecule but does not provide information on its 3D structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its relative hydrophobicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Peptid-basierte Hydrogele für biomedizinische Anwendungen
Fmoc-3-AMB-OH spielt eine entscheidende Rolle bei der Bildung von peptid-basierten Hydrogelen (PHGs), die biokompatible Materialien sind, die sich für verschiedene biomedizinische Anwendungen eignen. Diese Hydrogele können für Arzneimittel-Abgabesysteme und diagnostische Werkzeuge für die Bildgebung verwendet werden . Die Selbstausrichtungseigenschaften von Fmoc-derivatisierten Peptiden, einschließlich this compound, ermöglichen die Bildung von Hydrogelen, die die Zelladhäsion, das Überleben und die Duplizierung unterstützen, was sie zu potenziellen Materialien für die Gewebezüchtung macht .
Festphasen-Peptidsynthese (SPPS)
Im Bereich der SPPS wird this compound aufgrund seiner Schutzgruppen-Eigenschaften verwendet. Die Fmoc-Gruppe ist ein temporärer Schutz für Aminosäuren während des Syntheseprozesses, der unter milden basischen Bedingungen entfernt werden kann, ohne andere Schutzgruppen zu beeinträchtigen. Dies macht es zu einem wichtigen Bestandteil bei der Synthese komplexer Peptide und Proteine .
Medizinische Chemie
Die Verbindung wird in der medizinischen Chemie zur Modifizierung von Aminosäuren eingesetzt. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese von Peptidketten, was für Struktur-Wirkungsbeziehungs-(SAR)-Studien entscheidend ist. Diese Schutzstrategie ist entscheidend für die Herstellung von SPPS-fertigen Aminosäuren, die bei der Entwicklung neuer Arzneimittel verwendet werden .
Grüne Chemie
This compound trägt zur grünen Chemie bei, indem es eine Schutzgruppe bereitstellt, die unter umweltfreundlichen Bedingungen gespalten werden kann. Die Verwendung von grünem Calcium(II)-iodid als Schutzmittel für die Fmoc-Gruppe ist ein Beispiel dafür, wie diese Verbindung so verwendet werden kann, dass die Umweltbelastung minimiert wird, während chemische Umwandlungen durchgeführt werden .
Peptidmaterialien
Die Selbstausrichtungseigenschaften von this compound werden genutzt, um Peptidmaterialien mit einzigartigen physikalischen und chemischen Eigenschaften zu schaffen. Diese Materialien haben potenzielle Anwendungen bei der Entwicklung neuer Materialien für die Biotechnologie- und Nanotechnologie-Sektoren .
Gewebezüchtung
Von this compound abgeleitete Hydrogele weisen Eigenschaften auf, die für die Gewebezüchtung sehr vorteilhaft sind. Sie bieten eine physiologisch relevante Umgebung, die die extrazelluläre Matrix nachahmen kann und so das Gewebswachstum und die Regeneration fördert. Diese Anwendung ist besonders wichtig bei der Entwicklung von Gerüsten für die regenerative Medizin .
Wirkmechanismus
Target of Action
Fmoc-3-Amb-OH, also known as Fmoc-3-aminomethylbenzoic acid or 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .
Mode of Action
The Fmoc group in this compound acts as a protecting group for the amine functionality of the amino acid during the stepwise construction of peptides . This group is stable to the acidic conditions used for removing most protecting groups but can be selectively removed with a base . This makes it very useful in iterative peptide elongation processes .
Biochemical Pathways
This compound is utilized in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS) . The Fmoc group, a fluorenylmethyloxycarbonyl protecting group, is employed to temporarily protect the amine functionality of the amino acid during the stepwise construction of peptides . This allows for the precise assembly of peptides with desired sequences and structures .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with desired sequences and structures . It allows for the incorporation of side-chain functionality and branching points in peptide chains, enabling the design of more complex peptide architectures .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable under acidic conditions but can be selectively removed with a base . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Fmoc-3-aminomethylbenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group protects the amine group of the amino acid, preventing unwanted side reactions during the peptide synthesis process. This protection is essential for the stepwise elongation of the peptide chain. The compound’s hydrophobic and aromatic properties also promote self-assembly and association of peptide building blocks .
Cellular Effects
Fmoc-3-aminomethylbenzoic acid influences various cellular processes, particularly those related to peptide synthesis. It affects cell function by facilitating the construction of peptides, which are essential for numerous cellular activities. The compound’s role in protecting the amine group during peptide synthesis ensures the accurate assembly of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. The hydrophobic and aromatic nature of the Fmoc group also promotes the association of peptide building blocks, which can influence cellular processes .
Molecular Mechanism
The molecular mechanism of Fmoc-3-aminomethylbenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to the amine group of the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This protection prevents unwanted side reactions during peptide bond formation. The Fmoc group is then selectively removed with a base, such as piperidine, allowing the peptide synthesis to proceed. This mechanism ensures the accurate assembly of peptides and prevents interference with other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-3-aminomethylbenzoic acid can change over time. The compound is stable under acidic conditions, which is essential for its role in peptide synthesis. It can be selectively removed with a base, such as piperidine, to allow the peptide synthesis to proceed. The stability and degradation of the compound can impact the long-term effects on cellular function observed in in vitro or in vivo studies. The accurate assembly of peptides facilitated by Fmoc-3-aminomethylbenzoic acid is crucial for studying various biochemical processes over time .
Dosage Effects in Animal Models
The effects of Fmoc-3-aminomethylbenzoic acid can vary with different dosages in animal models. At optimal dosages, the compound effectively protects the amine group during peptide synthesis, ensuring accurate peptide assembly. At high doses, there may be toxic or adverse effects, which can impact the overall health and function of the animal. It is essential to determine the appropriate dosage to avoid any threshold effects or toxicity while achieving the desired biochemical outcomes .
Metabolic Pathways
Fmoc-3-aminomethylbenzoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The Fmoc group protects the amine group, allowing the stepwise elongation of the peptide chain. This protection is crucial for maintaining the integrity of the peptide synthesis process and preventing unwanted side reactions. The compound’s role in metabolic pathways ensures the accurate assembly of peptides, which are essential for various biochemical processes .
Transport and Distribution
Within cells and tissues, Fmoc-3-aminomethylbenzoic acid is transported and distributed to facilitate peptide synthesis. The compound interacts with transporters and binding proteins that ensure its proper localization and accumulation. The hydrophobic and aromatic properties of the Fmoc group promote its association with peptide building blocks, ensuring efficient peptide synthesis. The accurate transport and distribution of Fmoc-3-aminomethylbenzoic acid are essential for its role in biochemical reactions .
Subcellular Localization
Fmoc-3-aminomethylbenzoic acid is localized within specific subcellular compartments to facilitate its role in peptide synthesis. The compound’s hydrophobic and aromatic properties promote its association with peptide building blocks, ensuring accurate peptide assembly. The Fmoc group may also interact with targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. The subcellular localization of Fmoc-3-aminomethylbenzoic acid is crucial for its activity and function in biochemical reactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid involves the protection of the amine group on benzoic acid, followed by the introduction of a fluorenyl-methoxy-carbonyl (Fmoc) protecting group on the amine. The Fmoc group can then be removed to expose the amine, which can react with a suitable amino-methyl compound. Finally, the benzene ring can be deprotected to yield the final product.", "Starting Materials": [ "Benzoic acid", "9-Fluorenylmethanol", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Fmoc-Cl", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol" ], "Reaction": [ "Benzoic acid is dissolved in DMF and treated with DIPEA to form the benzoate ester", "9-Fluorenylmethanol is reacted with Fmoc-Cl in DMF to form the Fmoc-protected amine", "The Fmoc-protected amine is added to the benzoate ester and the mixture is stirred at room temperature to form the amide bond", "The Fmoc group is removed with HCl in DMF to expose the amine", "The benzene ring is deprotected with NaOH in methanol to yield 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid" ] } | |
CAS-Nummer |
155369-11-2 |
Molekularformel |
C23H19NO4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3-(aminomethyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C23H19NO4/c24-12-14-6-5-11-19(22(25)26)21(14)23(27)28-13-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-11,20H,12-13,24H2,(H,25,26) |
InChI-Schlüssel |
ANHGQHVOYUYGOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=CC=C4C(=O)O)CN |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



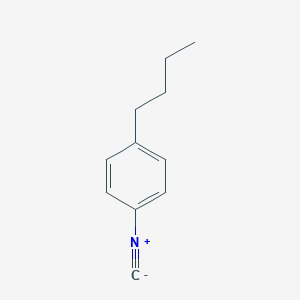
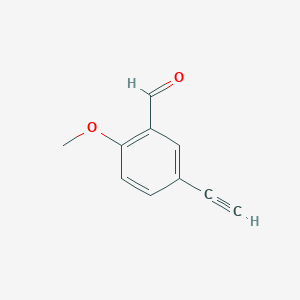
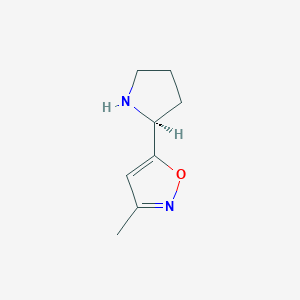
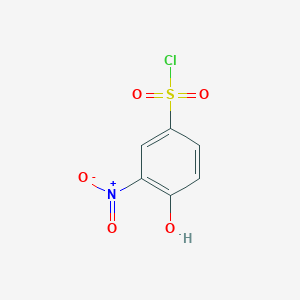
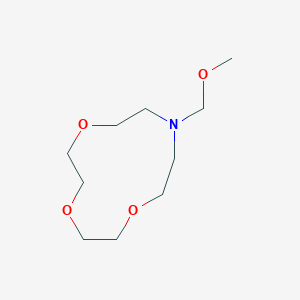


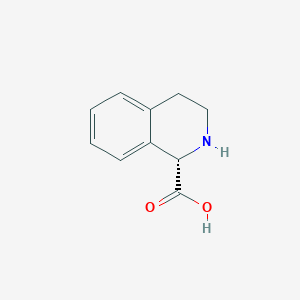
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
